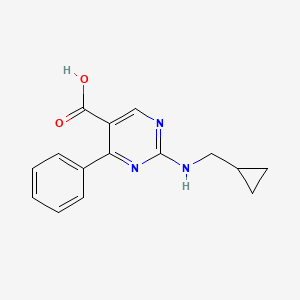

2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

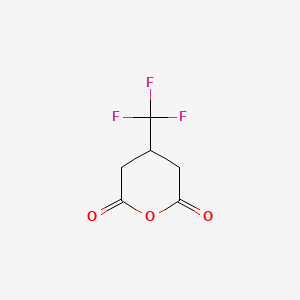

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a carboxylic acid group (-COOH), an amino group (-NH2), a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), and a cyclopropylmethyl group (a three-carbon ring attached to a -CH2- group) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used. For example, the pyrimidine ring might be formed using a reaction like the Biginelli reaction . The carboxylic acid, amino, and cyclopropylmethyl groups could be introduced in subsequent steps .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The amino group could react with acids or form amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylic acid and amino groups could make it soluble in water .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids : This research highlights the significance of carbocyclic β-amino acids in synthesizing various bioactive compounds, including β-lactams, which are crucial in pharmacology (Kiss & Fülöp, 2014).

Efficient Synthesis of α-Aminophosphonates : The study presents a method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde, demonstrating the versatility of cyclopropylpyrimidine derivatives in organic synthesis (P. S. Reddy, P. V. G. Reddy & S. Reddy, 2014).

Synthesis of Novel Pyrimidine Derivatives : This research explores the microwave-mediated synthesis of novel pyrimidines, showcasing the potential of pyrimidine derivatives in creating complex organic molecules (J. V. Eynde, Nancy Hecq, O. Kataeva & C. Kappe, 2001).

Pharmacology and Medicinal Chemistry

Antiviral Activity of Pyrimidine Derivatives : A study on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including cyclopropyl, reveals their significant inhibitory activity against retroviruses, indicating potential pharmacological applications (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq & J. Balzarini, 2003).

Discovery of Dual Src/Abl Kinase Inhibitors : This research led to the discovery of compounds with potent antitumor activity, highlighting the importance of pyrimidine derivatives in developing new anticancer drugs (L. Lombardo, F. Lee, Ping Chen, Derek J. Norris & others, 2004).

Plant Science

Role of Cyclopropane Derivatives in Plant Growth : The study identifies 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of an ethylene precursor in plants, emphasizing the role of cyclopropane derivatives in plant physiology (N. Hoffman, S. Yang & T. McKeon, 1982).

1-Aminocyclopropane 1-Carboxylic Acid in Plant Signaling : This review discusses the emerging role of 1-aminocyclopropane 1-carboxylic acid (ACC) as an ethylene-independent growth regulator in plants, highlighting the complexity of cyclopropane-based compounds in biological systems (J. Polko & J. Kieber, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclopropylmethylamino)-4-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-14(20)12-9-17-15(16-8-10-6-7-10)18-13(12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVLADNHBMCTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2650171.png)

![[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B2650177.png)

![1-(2,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2650180.png)

![3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2650181.png)

![N-(2-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2650182.png)

![4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2650184.png)

![5,6-Dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone](/img/structure/B2650185.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2650190.png)